Allyloxy (CAS 1152502-96-9) vs. Propargyloxy Analogs: Anticonvulsant Activity in Corazole-Induced Seizure Model
Babaev et al. (2018) evaluated a series of 2-allyloxy and 2-propargyloxy-6-dialkylamino-3-cyanopyridine derivatives for antagonism of Corazole-induced convulsions in mice. The allyl-substituted compounds 3a, 3c, 3d, and 3f exhibited ED₅₀ values ranging from 50 to 80 mg/kg, whereas the propargyl-substituted compounds (4a–c) were explicitly noted as inactive, with the sole exception of 4d (ED₅₀ 55 mg/kg) [1]. This represents a class-level inference for the 6-(allyloxy)pyridine-3-carbonitrile scaffold, where the allyl pharmacophore is essential for anticonvulsant activity.
| Evidence Dimension | Anticonvulsant ED₅₀ (Corazole-induced convulsions in mice) |
|---|---|
| Target Compound Data | ED₅₀ range for allyloxy series: 50–80 mg/kg (compounds 3a, 3c, 3d, 3f) |
| Comparator Or Baseline | Propargyloxy series (4a, 4b, 4c): inactive; Ethosuximide (reference drug): ED₅₀ 155 mg/kg |
| Quantified Difference | Allyl compounds 1.9–3.1× more potent than Ethosuximide; propargyl compounds essentially inactive |
| Conditions | Mouse model; Corazole-induced convulsions; compounds administered at 25–100 mg/kg |
Why This Matters
The allyl group is not merely a synthetic handle but a pharmacophoric determinant of anticonvulsant activity, making CAS 1152502-96-9 the correct choice for neuroscience SAR programs.
- [1] Babaev, E. V., Koval, Y. I., Rybakov, V. B., Paronikyan, E. G., Stepanyan, G. M., Paronikyan, R. G., Dashyan, Sh. Sh., Rzhevskii, S. A., & Shadrin, I. A. (2018). 2-Allyloxy/propargyloxypyridines: synthesis, structure, and biological activity. Russian Chemical Bulletin, 67(2), 313–320. View Source
